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Compound of Interest

Compound Name:
Cyclopropanecarboxylic

acid;chloride

Cat. No.: B14115079 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

cyclopropanecarboxylic acid chloride (also known as cyclopropanecarbonyl chloride), a key

building block in organic synthesis, particularly in the development of pharmaceuticals and

agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these

analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of cyclopropanecarboxylic

acid chloride. The molecule possesses a unique strained three-membered ring system directly

attached to a carbonyl chloride group, leading to characteristic chemical shifts and coupling

constants.

¹H NMR Spectroscopic Data
The proton NMR spectrum of cyclopropanecarboxylic acid chloride is characterized by a

complex multiplet for the methine proton and two distinct multiplets for the diastereotopic

methylene protons of the cyclopropyl ring.
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constants

(J, Hz)

Hα (Methine) ~2.9 m -

Hβ (Methylene) ~1.4 - 1.6 m -

Hγ (Methylene) ~1.2 - 1.4 m -

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and the spectrometer's field strength.

¹³C NMR Spectroscopic Data
The carbon NMR spectrum provides key information about the carbon framework of the

molecule. The carbonyl carbon of the acyl chloride is significantly deshielded and appears at a

characteristic downfield shift. The carbons of the cyclopropyl ring appear at unusually high field

due to the ring strain.

Carbon Assignment Chemical Shift (δ, ppm)

C=O (Carbonyl) ~175

CH (Methine) ~25

CH₂ (Methylene) ~15

Experimental Protocol for NMR Spectroscopy
Sample Preparation: A solution of cyclopropanecarboxylic acid chloride is prepared by

dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent,

typically deuterated chloroform (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is

usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: NMR spectra are typically acquired on a spectrometer operating at a proton

frequency of 300 MHz or higher. For ¹H NMR, a standard single-pulse experiment is used. For

¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and

enhance the signal-to-noise ratio.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14115079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The most

prominent feature in the IR spectrum of cyclopropanecarboxylic acid chloride is the strong

absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride

group.

IR Spectroscopic Data
Wavenumber (cm⁻¹) Vibrational Mode Intensity

~3080 - 3000 C-H stretch (cyclopropyl) Medium

~1785 C=O stretch (acyl chloride) Strong

~1450 CH₂ scissoring Medium

~1050 Cyclopropane ring breathing Medium-Strong

~900 - 700 C-Cl stretch Strong

Experimental Protocol for IR Spectroscopy
Sample Preparation: As cyclopropanecarboxylic acid chloride is a liquid at room temperature,

the IR spectrum can be obtained directly from a neat (undiluted) sample. A thin film of the liquid

is placed between two salt plates (e.g., NaCl or KBr) for analysis.

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean salt plates is first recorded and then

automatically subtracted from the sample spectrum to obtain the final absorbance or

transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation. Electron ionization (EI)

is a common method used for the analysis of relatively small and volatile molecules like

cyclopropanecarboxylic acid chloride.
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Mass Spectrometry Data (Electron Ionization)
m/z Relative Intensity (%) Fragment Ion

104/106 ~10 [M]⁺ (Molecular ion)

69 100 [C₄H₅O]⁺

41 ~80 [C₃H₅]⁺

Note: The presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results

in M and M+2 peaks for chlorine-containing fragments.

Experimental Protocol for Mass Spectrometry
Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via a

direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in

the ion source.

Ionization: In the electron ionization source, the vaporized molecules are bombarded with a

high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron,

forming a molecular ion ([M]⁺), which can then undergo fragmentation.

Detection: The resulting ions are accelerated and separated based on their mass-to-charge

ratio (m/z) by a mass analyzer. A detector then records the abundance of each ion.

Visualization of Methodological Relationships
The following diagrams illustrate the logical flow and relationships between the spectroscopic

techniques used to characterize cyclopropanecarboxylic acid chloride.
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Caption: Logical workflow for the spectroscopic characterization of a molecule.
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Caption: General experimental workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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